Rosiglitazone-d3

LC-MS/MS internal standard isotope dilution mass spectrometry

Rosiglitazone-d3 is a deuterium-labeled analog of the thiazolidinedione (TZD) insulin sensitizer rosiglitazone, in which three hydrogen atoms on the N-methyl group of the 2-pyridinylamino moiety are replaced by deuterium. As a stable isotope-labeled internal standard (SIL-IS), it is designed to co-elute identically with rosiglitazone during reversed-phase chromatographic separation while providing a +3 Da mass shift that enables unequivocal mass spectrometric discrimination.

Molecular Formula C18H19N3O3S
Molecular Weight 360.4 g/mol
Cat. No. B020082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRosiglitazone-d3
Synonyms5-[[4-[2-((Methyl-d3)-2-pyridinylamino)ethoxy]phenyl]methyl]-2,4-thiazolidinedione; _x000B_BRL-49653-d3; _x000B_
Molecular FormulaC18H19N3O3S
Molecular Weight360.4 g/mol
Structural Identifiers
SMILESCN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3
InChIInChI=1S/C18H19N3O3S/c1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15/h2-9,15H,10-12H2,1H3,(H,20,22,23)/i1D3
InChIKeyYASAKCUCGLMORW-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥99% deuterated forms (d1-d3)A solid

Structure & Identifiers


Interactive Chemical Structure Model





Rosiglitazone-d3: Stable Isotope-Labeled Internal Standard for Accurate Quantification of the PPARγ Agonist Rosiglitazone by LC-MS/MS


Rosiglitazone-d3 is a deuterium-labeled analog of the thiazolidinedione (TZD) insulin sensitizer rosiglitazone, in which three hydrogen atoms on the N-methyl group of the 2-pyridinylamino moiety are replaced by deuterium . As a stable isotope-labeled internal standard (SIL-IS), it is designed to co-elute identically with rosiglitazone during reversed-phase chromatographic separation while providing a +3 Da mass shift that enables unequivocal mass spectrometric discrimination [1]. The compound retains the same PPARγ binding affinity and potency as the unlabeled parent (Kd ≈ 40 nM; EC50 = 30 nM for PPARγ1, 100 nM for PPARγ2, and 60 nM for PPARγ in reporter assays) .

Why Generic Substitution of Rosiglitazone-d3 with Other Deuterated PPARγ Internal Standards Fails for Regulatory-Grade Quantification


Deuterated internal standards for rosiglitazone are not interchangeable, because even nominally similar SIL-IS compounds differ critically in label position, isotopic enrichment, and chromatographic behavior. Rosiglitazone-d3 carries its +3 Da mass shift on the metabolically inert N-methyl group, ensuring the label survives CYP2C8/9-mediated biotransformation and does not undergo protium-deuterium exchange under physiological or sample-preparation conditions . In contrast, rosiglitazone-d4 variants labeled on the phenyl ring risk H/D exchange during metabolism or sample processing, resulting in signal drift and inaccurate quantification. Furthermore, pioglitazone-d4, another TZD-class internal standard, has a different molecular scaffold that produces distinct retention time, ionization efficiency, and matrix effect behavior, making it unsuitable as an internal standard for rosiglitazone without complete re-validation of the analytical method [1].

Rosiglitazone-d3: Quantifiable Value Dimensions for Scientific Selection and Procurement


Comparison of Mass Spectrometric Detection Windows and Chromatographic Co-Elution: Rosiglitazone-d3 vs. Unlabeled Rosiglitazone in Validated LC-MS/MS Method

In a fully validated LC-MS/MS method for simultaneous quantification of rosiglitazone and its two major CYP2C8/9 metabolites in human plasma, rosiglitazone-d3 was used as the internal standard. The selected reaction monitoring (SRM) transition for rosiglitazone-d3 was m/z 361.1 → 138.1, providing a clean +3 Da separation from the unlabeled rosiglitazone transition (m/z 358.1 → 135.1) [1]. The method achieved a lower limit of quantification (LLOQ) of 1 ng/mL for all three analytes, with assay accuracy between 93.3% and 112.3% and precision (coefficient of variation) below 14.4% [1]. Critically, no relevant cross-talk or matrix effect was observed for the rosiglitazone-d3 internal standard channel in human plasma, demonstrating adequate mass resolution without interference from endogenous components [1].

LC-MS/MS internal standard isotope dilution mass spectrometry

Isotopic Purity: Rosiglitazone-d3 (≥99% Deuterated Forms) vs. Rosiglitazone-d4 (Typical 95% Purity) – Impact on Assay Accuracy

Commercially sourced rosiglitazone-d3 from Cayman Chemical carries a purity specification of ≥99% for deuterated forms (d1–d3) . In contrast, rosiglitazone-d4 from multiple suppliers typically lists ≥95% purity by HPLC and does not always report atom% deuterium enrichment . At 95% purity, up to 5% of the material may consist of non-deuterated or incompletely deuterated species that contribute to the analyte signal (m/z 358.1 → 135.1), systematically biasing the measured analyte concentration downward. For a 40 ng/mL internal standard working solution, a 5% impurity equates to approximately 2 ng/mL of unlabeled rosiglitazone background, which exceeds the LLOQ of 1 ng/mL in the validated method, rendering lower concentration measurements unreliable .

isotopic purity deuterated internal standard assay accuracy

Label Position Stability: Methyl-d3 on the Tertiary Amine vs. Phenyl-d4 Label – Resistance to Metabolic H/D Exchange

Rosiglitazone-d3 places deuterium exclusively on the N-methyl group attached to the pyridinylamino moiety (formal IUPAC: trideuteriomethyl), a site confirmed to be chemically and metabolically inert . In contrast, commercially available rosiglitazone-d4-1 (CAS 1132641-20-3) labels the phenyl ring bridging the thiazolidinedione and the ethoxy linker . Phenyl ring positions are susceptible to CYP2C8-mediated aromatic hydroxylation, a primary metabolic route for rosiglitazone that yields p-hydroxy rosiglitazone [1]. If deuterium resides on the phenyl ring, oxidative metabolism can release deuterium, reducing the effective mass shift and creating D-loss product ions that compromise quantification. Although no direct KIE measurement has been published for rosiglitazone-d3 vs. rosiglitazone-d4, the deuterium kinetic isotope effect (KIE) for aromatic hydroxylation typically ranges from 0.8 to 1.2 (marginal), whereas aliphatic N-methyl deuteration exhibits a negligible KIE for the N-demethylation pathway, ensuring greater label stability throughout the metabolic cascade [2].

deuterium label stability drug metabolism CYP2C8

Documented Method Applicability: Rosiglitazone-d3 as the Validated Internal Standard in Regulatory-Style Pharmacokinetic Studies vs. Generic 'Recommended Use' Internal Standards

Rosiglitazone-d3 is not merely a vendor-recommended internal standard; it has been specifically validated in a published pharmacokinetic study following oral administration of a 4 mg rosiglitazone tablet to healthy male Korean volunteers [1]. The method employing rosiglitazone-d3 demonstrated linear calibration ranges of 1–500 ng/mL for rosiglitazone, 1–150 ng/mL for N-desmethyl rosiglitazone, and 1–25 ng/mL for p-hydroxy rosiglitazone, with intra- and inter-day precision of <14.4% CV across all quality control levels [1]. In contrast, pioglitazone-d4 (CAS 1185242-04-5), while recommended as an internal standard for pioglitazone quantification, has no documented validation for rosiglitazone assays and exhibits a different precursor-to-product ion transition (m/z 373.3 → 136.2 vs. rosiglitazone-d3 m/z 361.1 → 138.1), precluding its use without full method re-development .

pharmacokinetic study method validation therapeutic drug monitoring

Rosiglitazone-d3: Primary Procurement Scenarios Driving the Selection of This Deuterated Internal Standard Over Alternatives


Pharmacokinetic and Bioequivalence Studies of Rosiglitazone Formulations Requiring Simultaneous Parent and Metabolite Quantification

In pharmacokinetic and bioequivalence trials, rosiglitazone-d3 enables simultaneous, accurate quantification of rosiglitazone and its major metabolites N-desmethyl and p-hydroxy rosiglitazone in human plasma using a single LC-MS/MS method. The validated method achieves an LLOQ of 1 ng/mL and a total run time of 2.5 minutes per sample, supporting high-throughput clinical sample analysis without cross-talk between the internal standard and analytes [1].

Therapeutic Drug Monitoring and Clinical Toxicology for Rosiglitazone-Treated Patients in Complex Polypharmacy Settings

In therapeutic drug monitoring (TDM) and clinical toxicology laboratories, rosiglitazone-d3 provides the assay specificity required to distinguish rosiglitazone from co-medications and their metabolites by exploiting the unique +3 Da mass shift and collision-induced dissociation pattern. The absence of matrix effects (quantified as non-significant ion suppression/enhancement in human plasma) is a documented attribute of this internal standard, essential for accurate concentration determination in patient samples with variable endogenous composition [1].

ADME and Drug-Drug Interaction Studies in Preclinical Models Requiring Label Retention Throughout Metabolic Cascades

For absorption, distribution, metabolism, and excretion (ADME) studies and CYP2C8/9-mediated drug-drug interaction investigations, rosiglitazone-d3 offers superior label stability compared to phenyl-deuterated analogs. The deuterium label on the N-methyl group is not susceptible to the aromatic hydroxylation that constitutes a major metabolic route, ensuring that the internal standard signal is preserved even when extensive metabolism occurs [2]. This property is critical for accurate quantification of parent rosiglitazone in samples from microsomal incubation or hepatocyte culture experiments where metabolic turnover is substantial.

Certified Reference Material Production and Inter-Laboratory Method Harmonization for Rosiglitazone Bioanalysis

In certified reference material (CRM) production and inter-laboratory harmonization efforts, the high isotopic purity (≥99% deuterated forms) of rosiglitazone-d3 from suppliers such as Cayman Chemical minimizes lot-to-lot variability and reduces systematic bias in cross-laboratory comparisons [1]. This purity level is essential for establishing traceable calibration hierarchies and ensuring that participating laboratories achieve comparable quantification results, a requirement for proficiency testing schemes and pharmacopeial monograph development .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rosiglitazone-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.